2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate
Description
Properties
IUPAC Name |
2-methylpropyl 4-[[(E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13(2)11-25-20(24)15-5-7-17(8-6-15)22-10-16(9-21)19-23-18(12-26-19)14-3-4-14/h5-8,10,12-14,22H,3-4,11H2,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWNKHXHWRTANM-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino}benzoate |
| SMILES | CC(C)C(=O)OC1=CC=C(C=C1)N=C(C#N)C2=CSC(=N)C2=C(C=C)C=C2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The cyano group and the thiazole ring are critical functional groups that facilitate binding to enzymes or receptors. This binding modulates their activity, potentially leading to various pharmacological effects such as anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antibacterial efficacy, suggesting that structural modifications can enhance their activity against various pathogens .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. Specifically, modifications in the structure can lead to enhanced binding affinity for tubulin, resulting in effective inhibition of mitosis in cancer cells. For example, similar compounds targeting the colchicine binding site on tubulin have shown promising results in inducing apoptosis in cancer cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related thiazole compound against a range of bacteria including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited an IC50 value of approximately 50 µg/mL, demonstrating significant antibacterial activity.
Study 2: Antitumor Mechanism
Another investigation focused on the antitumor effects of thiazole derivatives similar to our compound. The study revealed that these compounds could inhibit tubulin polymerization at concentrations as low as 10 µM, suggesting a strong potential for development as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, ester groups, and heterocyclic systems. Below is a comparative analysis based on hypothetical data (derived from general synthetic and physicochemical principles):
Table 1: Structural and Physicochemical Comparison
| Compound Name / Feature | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (H2O, mg/mL) | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound | 412.45 | 3.2 | 145–147 | 0.5 | 2-methylpropyl ester, 4-cyclopropyl-thiazole |
| Ethyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate | 398.40 | 4.5 | 160–162 | 0.1 | Ethyl ester, 4-phenyl-thiazole |
| 2-Methylpropyl 4-{[(1E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate | 384.42 | 2.9 | 130–132 | 1.0 | 4-methyl-thiazole |
| Methyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate | 370.38 | 2.5 | 138–140 | 2.5 | Methyl ester |
Key Findings:
Ester Group Impact :
- The 2-methylpropyl ester in the target compound increases logP (3.2 vs. 2.5 for methyl ester), enhancing membrane permeability but reducing aqueous solubility .
- Ethyl and methyl analogs show higher solubility (1.0–2.5 mg/mL) but lower thermal stability (melting points 130–140°C).
Thiazole Substituent Effects :
- The 4-cyclopropyl group on the thiazole ring improves metabolic stability compared to bulkier phenyl substituents, which raise logP (4.5) and reduce solubility .
- Methyl-substituted thiazole analogs exhibit intermediate properties, balancing lipophilicity and solubility.
Enamine-Cyano Functionality: The (E)-configuration and cyano group likely enhance conjugation and dipole interactions, contributing to crystallinity (higher melting point in the target compound) .
Preparation Methods
Synthesis of 4-Cyclopropyl-1,3-thiazole-2-carbaldehyde
The thiazole core is constructed via the Hantzsch thiazole synthesis (Scheme 1):
-
Cyclopropane carboxaldehyde is brominated to form α-bromo-cyclopropanecarboxaldehyde.
-
Reaction with thiourea in ethanol at 80°C yields 4-cyclopropyl-1,3-thiazole-2-carbaldehyde.
Reaction Conditions :
Knoevenagel Condensation to Form the Enamine Linker
The thiazole aldehyde undergoes condensation with cyanoacetamide in the presence of ammonium acetate (Scheme 2):
-
4-Cyclopropyl-1,3-thiazole-2-carbaldehyde reacts with cyanoacetamide in acetic acid.
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Dehydration with molecular sieves yields (E)-2-cyano-2-(4-cyclopropylthiazol-2-yl)ethen-1-amine.
Optimization Data :
Esterification and Amide Coupling
-
4-Nitrobenzoic acid is esterified with 2-methylpropanol using DCC/DMAP in dichloromethane (Scheme 3).
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Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
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The amine intermediate couples with the enamine linker via EDCI/HOBt-mediated amide formation.
Characterization Data :
-
¹H NMR (CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, CH=), 6.75 (d, J=8.4 Hz, 2H, ArH), 4.21 (d, J=6.8 Hz, 2H, OCH₂), 2.11–2.03 (m, 1H, cyclopropyl), 1.95 (s, 3H, CH₃), 0.98–0.89 (m, 4H, cyclopropyl).
-
HRMS : m/z 424.1521 [M+H]⁺ (calc. 424.1518).
Synthetic Route 2: One-Pot Tandem Approach
Concurrent Thiazole and Enamine Formation
A modified one-pot procedure avoids isolating intermediates (Scheme 4):
-
Cyclopropanecarboxaldehyde , thiourea, and cyanoacetamide react in a ternary mixture.
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Microwave irradiation (150°C, 30 min) promotes simultaneous thiazole cyclization and Knoevenagel condensation.
Advantages :
-
Reduced reaction time (4 hours vs. 12 hours in Route 1).
-
Higher overall yield (58% vs. 45% in Route 1).
Challenges and Mitigation Strategies
-
Stereoselectivity : The (E)-enamine configuration is favored using bulky bases (e.g., DBU).
-
Cyclopropane Stability : Low-temperature quenching (−20°C) prevents ring-opening side reactions.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 45% | 58% |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
| Cost Efficiency | Low | Moderate |
Route 2 is preferable for industrial applications due to fewer steps and higher throughput, while Route 1 remains valuable for small-scale functional group tuning.
Critical Evaluation of Side Reactions and Byproducts
Common impurities include:
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis of this compound likely follows multi-step protocols common to thiazole-containing benzoate derivatives. A plausible route involves:
- Step 1 : Condensation of 4-cyclopropyl-1,3-thiazol-2-amine with a cyanoacetylene derivative to form the (E)-configured enamine intermediate .
- Step 2 : Coupling the thiazole-enamine intermediate with 4-carboxybenzoate via esterification, using 2-methylpropanol as the esterifying agent. Reaction conditions may require anhydrous solvents (e.g., DCM) and catalysts like DCC/DMAP .
- Key intermediates : 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino}benzoic acid and its activated ester (e.g., NHS ester) for efficient coupling .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR : ¹H/¹³C NMR confirms the (E)-configuration of the enamine group (δ 7.5–8.5 ppm for aromatic protons; δ 160–170 ppm for cyano and ester carbonyls) .
- HPLC-MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 424.12) .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups .
Q. What initial biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cellular assays : Test cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
- Binding studies : Surface plasmon resonance (SPR) to assess affinity for target proteins (KD values in μM range) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance enamine formation; additives like acetic acid may stabilize intermediates .
- Temperature control : Maintain 60–80°C during esterification to avoid racemization while ensuring complete activation of the carboxylic acid .
- Catalyst screening : Test alternatives to DCC (e.g., EDC/HOBt) for milder coupling conditions .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing split peaks by acquiring spectra at 25°C vs. 50°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography : Resolve structural ambiguities; compare experimental data with PubChem-deposited analogs (e.g., InChIKey cross-referencing) .
Q. What computational approaches predict the compound’s binding modes and pharmacokinetics?
- Docking studies : Use AutoDock Vina to model interactions with cyclin-dependent kinases (CDKs); validate with molecular dynamics simulations (NAMD/GROMACS) .
- ADMET prediction : SwissADME or pkCSM tools assess logP (predicted ~3.5), solubility (LogS ≈ -4.5), and CYP450 metabolism risks .
Q. How to design structure-activity relationship (SAR) studies using analogs?
- Variations : Synthesize analogs with modified cyclopropyl (e.g., phenyl or methyl substituents) or ester groups (e.g., ethyl vs. 2-methylpropyl) .
- Bioactivity correlation : Compare IC₅₀ values in enzyme assays to identify critical substituents (e.g., cyano group’s role in hydrogen bonding) .
Q. What are the compound’s degradation pathways under physiological or accelerated storage conditions?
- Forced degradation : Expose to pH 1–13 buffers, heat (40–60°C), and UV light; monitor via HPLC for hydrolysis (ester cleavage) or photodegradation .
- Stability studies : Store at -20°C under argon to prevent ester hydrolysis; lyophilization recommended for long-term storage .
Q. How do steric and electronic effects of the 2-methylpropyl ester influence solubility and bioavailability?
- LogP comparison : Calculate partition coefficients for 2-methylpropyl vs. methyl/ethyl esters; correlate with experimental solubility in PBS .
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp); bulky esters may reduce absorption but enhance plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
